molecular formula C17H13F2N3O B14207939 2,6-difluoro-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide CAS No. 824969-03-1

2,6-difluoro-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide

Cat. No.: B14207939
CAS No.: 824969-03-1
M. Wt: 313.30 g/mol
InChI Key: XQXYTLCCMUAJRH-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide typically involves the reaction of 2,6-difluorobenzoic acid with 5-methyl-3-phenyl-1H-pyrazole-4-amine. The reaction is carried out under controlled conditions, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The difluoro groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorobenzamide derivatives, while substitution reactions can introduce various functional groups into the benzamide structure.

Scientific Research Applications

2,6-Difluoro-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluorobenzoic acid: A precursor in the synthesis of the target compound.

    5-Methyl-3-phenyl-1H-pyrazole-4-amine: Another precursor used in the synthesis.

    Diflubenzuron: A related compound with similar structural features.

Uniqueness

2,6-Difluoro-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide is unique due to its specific combination of difluorobenzamide and pyrazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

CAS No.

824969-03-1

Molecular Formula

C17H13F2N3O

Molecular Weight

313.30 g/mol

IUPAC Name

2,6-difluoro-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide

InChI

InChI=1S/C17H13F2N3O/c1-10-15(16(22-21-10)11-6-3-2-4-7-11)20-17(23)14-12(18)8-5-9-13(14)19/h2-9H,1H3,(H,20,23)(H,21,22)

InChI Key

XQXYTLCCMUAJRH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=CC=CC=C2)NC(=O)C3=C(C=CC=C3F)F

Origin of Product

United States

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